molecular formula C7H9NO B7725217 3-(Aminomethyl)phenol CAS No. 73804-31-6

3-(Aminomethyl)phenol

Cat. No. B7725217
CAS RN: 73804-31-6
M. Wt: 123.15 g/mol
InChI Key: JNZYADHPGVZMQK-UHFFFAOYSA-N
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Description

3-(Aminomethyl)phenol, also known as m-Hydroxybenzylamine, is an organic compound with the molecular formula C7H9NO . It is a solid substance with a molecular weight of 123.15 . It is an aromatic amine and a phenol .


Synthesis Analysis

A novel library of aminomethylphenol has been developed using magnetic Fe3O4 nanoparticles via Petasis borono-Mannich reaction of salicylaldehydes, secondary amines, and phenyl boronic acids . This one-pot protocol features mild reaction conditions, excellent yields in short reaction times, readily available starting materials, good functional group tolerance, and reusability of the catalyst for four consecutive cycles without significant loss in its activity .


Molecular Structure Analysis

The molecular structure of 3-(Aminomethyl)phenol consists of a phenol group (a benzene ring with a hydroxyl group) and an aminomethyl group (a methyl group with an amino group) attached to it . The InChI key for this compound is JNZYADHPGVZMQK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-(Aminomethyl)phenol is a solid substance with a molecular weight of 123.15 . It has a boiling point of 165-168°C . Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules .

Safety and Hazards

3-(Aminomethyl)phenol is classified as a combustible solid . It has a GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P271, and P280, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection, respectively .

Mechanism of Action

Target of Action

3-(Aminomethyl)phenol, also known as 3-aminophenol, is an organic compound and a derivative of phenol . It is known to interact with dopamine, reducing prefrontal dopamine (DA) levels . Dopamine is a type of neurotransmitter, a chemical messenger that transmits signals in the brain and other areas of the body. It plays several important roles in the body, and it is associated with reward, motivation, memory, and motor control .

Mode of Action

The compound acts as a nucleophile and an oxidizing agent . As a nucleophile, it can donate a pair of electrons to form a new chemical bond. As an oxidizing agent, it has the ability to accept electrons from another compound during a chemical reaction . This interaction with dopamine leads to a reduction in the levels of dopamine in the prefrontal cortex .

Biochemical Pathways

It is known that phenolic compounds, which include 3-(aminomethyl)phenol, are formed by three different biosynthetic pathways: the shikimate/chorismate or succinylbenzoate pathway, the acetate/malonate or polyketide pathway, and the mevalonate pathway . These pathways produce a variety of phenolic compounds, which play crucial roles in plant development, growth, and defense mechanisms .

Pharmacokinetics

It is known that the bioavailability of phenolic compounds can be influenced by factors such as their absorption rate, water solubility, and stability in various organs .

Result of Action

The primary result of the action of 3-(Aminomethyl)phenol is the reduction of prefrontal dopamine levels . This could potentially influence various functions in the body, given the role of dopamine in reward, motivation, memory, and motor control .

properties

IUPAC Name

3-(aminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZYADHPGVZMQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90902923
Record name NoName_3499
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90902923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)phenol

CAS RN

73604-31-6, 73804-31-6
Record name 3-(aminomethyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Hydroxybenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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